molecular formula C11H10F2N2O2 B8098688 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-YL)phenol

3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-YL)phenol

Cat. No.: B8098688
M. Wt: 240.21 g/mol
InChI Key: ALIXSMOMSFSVBB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol is an organic compound with the molecular formula C₁₁H₁₀F₂N₂O₂ It is characterized by the presence of two fluorine atoms, an isopropyl group, and an oxadiazole ring attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment to the Phenol Moiety: The final step involves coupling the oxadiazole ring with the phenol moiety, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
  • 3,5-Difluoro-4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenol
  • 3,5-Difluoro-4-(5-propyl-1,2,4-oxadiazol-3-yl)phenol

Uniqueness

3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of fluorine atoms and the oxadiazole ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3,5-difluoro-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2/c1-5(2)11-14-10(15-17-11)9-7(12)3-6(16)4-8(9)13/h3-5,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIXSMOMSFSVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=C(C=C(C=C2F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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